Xylose 1-phosphate
Description
Significance of Phosphorylated Sugars in Metabolic Intermediacy
The phosphorylation of sugars is a fundamental and crucial biochemical process that marks the initial step in their metabolism. ontosight.ai This addition of a phosphate (B84403) group, often catalyzed by enzymes known as kinases, serves several vital purposes within the cell. youtube.comwikipedia.org
Firstly, phosphorylation effectively traps sugar molecules, such as glucose, inside the cell. ontosight.ailibretexts.org The negatively charged phosphate group prevents the sugar from diffusing back across the cell membrane through its transporter, ensuring its availability for metabolic processes. wikipedia.orglibretexts.org Secondly, the addition of a phosphate group raises the energy level of the sugar molecule, activating it for subsequent enzymatic reactions in pathways like glycolysis. wikipedia.org This "activation" is a key reaction in sugar metabolism. wikipedia.org
Phosphorylated sugars are central intermediates in numerous metabolic pathways, including glycolysis, the pentose (B10789219) phosphate pathway, and glycogen (B147801) synthesis. ontosight.aiyoutube.comontosight.ai They can act as substrates for a variety of enzymes, influencing both the breakdown (catabolism) and synthesis (anabolism) of biomolecules. ontosight.ai Furthermore, these molecules can function as signaling molecules, playing a role in the regulation of cellular pathways and responses to environmental cues. youtube.comontosight.ai The regulation of carbohydrate phosphorylation is critical for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases. ontosight.ai
D-Xylose 1-Phosphate as a Key Biochemical in Research Contexts
D-xylose 1-phosphate is a significant biochemical that plays a crucial role in research, particularly in studies related to metabolic disorders and genetic abnormalities. It serves as a substrate for a number of enzymes involved in energy production. The study of xylose 1-phosphate and its derivatives has applications in biotechnology, such as the production of biofuels and biochemicals from biomass, where xylose is a key component. ontosight.ai
Research has focused on the enzymatic synthesis of this compound and its subsequent conversion to other valuable compounds. For instance, a recently discovered salvage pathway in some bacteria utilizes a substrate-promiscuous galactokinase to phosphorylate xylose to D-xylose 1-phosphate. acs.orgrsc.org This intermediate is then converted to UDP-D-xylose by a versatile glucose-1-phosphate uridyltransferase. acs.orgrsc.org This two-step pathway is more efficient than the traditional four-step de novo biosynthesis, as it eliminates the need for the cofactor NAD+. acs.org
Furthermore, this compound is a substrate for enzymes like UTP:alpha-D-xylose-1-phosphate uridylyltransferase, which catalyzes the formation of UDP-xylose, a crucial precursor for the synthesis of various glycoconjugates. wikipedia.org The chemo-enzymatic synthesis of xylose-1-phosphate has been explored to create starting material for the production of nucleotide sugars. nih.gov Detailed analysis using techniques like NMR spectroscopy has been employed to characterize the anomeric forms of synthesized xylose-1-phosphate. nih.govresearchgate.net
The study of enzymes that act on this compound provides insights into their catalytic mechanisms. For example, research on mutants of starch phosphorylase from Corynebacterium callunae has investigated the enzyme's selectivity for α-D-glucose 1-phosphate over α-D-xylose 1-phosphate. ebi.ac.uk Such studies are fundamental to understanding enzyme-substrate interactions and advancing the field of glycoengineering.
| Feature | Description |
| Chemical Formula | C5H11O8P |
| Molecular Weight | 230.11 g/mol |
| Key Metabolic Role | Intermediate in xylose metabolism and nucleotide sugar synthesis. ontosight.aiwikipedia.org |
| Enzymes Acting On It | UTP:alpha-D-xylose-1-phosphate uridylyltransferase wikipedia.org, Galactokinase (promiscuous) acs.orgrsc.org, Starch phosphorylase ebi.ac.uk |
| Research Applications | Study of metabolic disorders , Biofuel production ontosight.ai, Synthesis of nucleotide sugars acs.orgnih.gov |
The Role of this compound in Specialized Metabolic Pathways
This compound is a phosphorylated sugar intermediate that plays a crucial role in specific metabolic pathways, particularly in the context of xylose utilization. This article explores the biosynthesis of this compound and its involvement in metabolic routes that diverge from the canonical Pentose Phosphate Pathway.
Metabolic Pathways Involving this compound
Biosynthesis of this compound
The formation of this compound can be achieved through several enzymatic and chemical routes. These pathways are central to integrating xylose into cellular metabolism, often as a precursor for more complex biomolecules or as a substrate for alternative energy-generating pathways.
In some organisms, D-xylulose is phosphorylated at the first carbon position to form D-xylulose 1-phosphate. This reaction is catalyzed by ketohexokinases (also known as fructokinases, EC 2.7.1.3), which are enzymes that can phosphorylate D-xylulose in addition to their primary substrate, D-fructose. foodb.cahmdb.ca The kinetic properties of ketohexokinase indicate that it can phosphorylate D-xylulose almost as readily as D-fructose, although higher concentrations of D-xylulose may be required. wikigenes.org This phosphorylation step is a key entry point into an alternative xylose utilization pathway. nomuraresearchgroup.comnih.gov In human tissues, this reaction sequence is most prominent in the liver and to a lesser extent in the kidneys. hmdb.ca
A more direct route to this compound involves the anomeric phosphorylation of D-xylose. This reaction is catalyzed by certain substrate-promiscuous kinases, such as specific galactokinases (GalKs). acs.orgrsc.org For instance, a galactokinase from the bacterium Solitalea canadensis (ScGalK) has been identified that exhibits relaxed acceptor sugar requirements, enabling it to convert xylose to this compound in the presence of ATP. rsc.org This represents a key step in a xylose salvage pathway, which is more efficient than the de novo synthesis of related nucleotide sugars from glucose. acs.org This pathway directly phosphorylates xylose at the anomeric position, a feature that distinguishes it from the more common phosphorylation at other positions. acs.orgresearchgate.net The resulting D-xylose 1-phosphate can then be utilized in subsequent enzymatic reactions, such as the synthesis of UDP-D-xylose. acs.org
| Enzyme | Source Organism | Substrate(s) | Product(s) |
| Ketohexokinase (Fructokinase) | Human liver, kidney | D-Xylulose, ATP | D-Xylulose 1-phosphate, ADP |
| Galactokinase (promiscuous) | Solitalea canadensis | D-Xylose, ATP | D-Xylose 1-phosphate, ADP |
For monosaccharides that are not substrates for known kinases, chemical methods provide an alternative for producing sugar-1-phosphates. nih.gov These chemical syntheses can generate anomeric mixtures of sugar-1-phosphates, which can then be used as starting materials for enzymatic reactions. nih.gov For example, xylose-1-phosphate can be chemically synthesized and subsequently used in enzyme-catalyzed reactions to produce nucleotide sugars like UDP-α-D-xylose. nih.gov This chemoenzymatic approach combines the versatility of chemical synthesis with the high selectivity of enzymatic catalysis, expanding the range of accessible nucleotide sugars. nih.govresearchgate.net The enzymatic synthesis of sugar 1-phosphates can also be achieved using anomeric kinases, which produce these compounds as donor substrates for phosphorylases. nih.gov
Assimilation Pathways Diverging from Canonical Xylose Metabolism
The formation of this compound is a key branching point from the traditional pentose phosphate pathway, enabling alternative routes for xylose assimilation.
The D-xylulose 1-phosphate (X1P) pathway represents a synthetic metabolic route engineered in organisms like Saccharomyces cerevisiae to improve the utilization of xylose. nomuraresearchgroup.comnih.govosti.gov This pathway begins with the conversion of D-xylose to D-xylulose. nih.gov Subsequently, D-xylulose is phosphorylated to D-xylulose 1-phosphate by a ketohexokinase. nomuraresearchgroup.comnih.gov The final step involves the cleavage of D-xylulose 1-phosphate by fructose-1,6-bisphosphate aldolase (B8822740) (FBA1) into glycolaldehyde (B1209225) and dihydroxyacetone phosphate (DHAP). nomuraresearchgroup.comnih.gov
The canonical pathway for pentose sugar metabolism is the Pentose Phosphate Pathway (PPP), which converts sugars like xylose into intermediates for glycolysis and biosynthesis. nih.govgenome.jp However, engineering efficient pentose utilization through the native PPP can be challenging and may interfere with its primary roles in producing NADPH and nucleotide precursors. nih.govosti.gov
The X1P pathway offers a distinct advantage by largely bypassing the PPP. nomuraresearchgroup.comnih.govosti.gov In this pathway, three carbons from xylose are channeled into glycolysis via DHAP, while the remaining two carbons form glycolaldehyde. nomuraresearchgroup.com This provides a more modular approach to xylose metabolism, allowing for the targeted production of chemicals from either the two-carbon or three-carbon fragments. nomuraresearchgroup.comnih.govosti.gov For instance, the glycolaldehyde produced can be converted to products like ethylene (B1197577) glycol or glycolic acid. nomuraresearchgroup.comnih.gov This synthetic pathway has been shown to increase the theoretical yield of certain products, such as glycolic acid, from xylose. nih.gov The efficiency of the X1P pathway can be limited by the activity of the aldolase enzyme responsible for cleaving D-xylulose-1-phosphate. nomuraresearchgroup.comnih.gov
| Pathway | Key Intermediate | Primary Products | Advantage |
| Pentose Phosphate Pathway (PPP) | D-Xylulose 5-phosphate | NADPH, Ribose-5-phosphate, Glycolytic intermediates | Central metabolic pathway for pentose conversion and NADPH production. |
| D-Xylulose 1-Phosphate (X1P) Pathway | D-Xylulose 1-phosphate | Dihydroxyacetone phosphate (DHAP), Glycolaldehyde | Bypasses PPP, allows for modular production of 2- and 3-carbon compounds. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
15892-22-5 |
|---|---|
Molecular Formula |
C5H11O8P |
Molecular Weight |
230.11 g/mol |
IUPAC Name |
[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-2-1-12-5(4(8)3(2)7)13-14(9,10)11/h2-8H,1H2,(H2,9,10,11)/t2-,3+,4-,5?/m1/s1 |
InChI Key |
ILXHFXFPPZGENN-IOVATXLUSA-N |
SMILES |
C1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
Synonyms |
xylose 1-phosphate xylose 1-phosphate, (alpha-D)-isome |
Origin of Product |
United States |
Metabolic Pathways Involving Xylose 1 Phosphate
Assimilation Pathways Diverging from Canonical Xylose Metabolism
The D-Xylulose 1-Phosphate Pathway (X1P Pathway)
Integration of X1P Pathway Intermediates into Central Carbon Metabolism
The products of X1P cleavage, glycolaldehyde (B1209225) and DHAP, are readily integrated into the central carbon metabolism. acs.orgresearchgate.netnih.gov DHAP is a direct intermediate of the Embden-Meyerhof-Parnas (EMP) pathway, also known as glycolysis, and can be further metabolized to produce pyruvate (B1213749) and subsequently various biofuels and chemicals. rsc.orgd-nb.info
Glycolaldehyde, the other product, can also be channeled into central metabolic pathways. For example, it can be converted to glycolic acid, a valuable chemical. acs.orgresearchgate.netnih.gov Stoichiometric analyses have indicated that this synthetic pathway can lead to a higher theoretical yield of certain products compared to natural pathways. acs.orgresearchgate.net For instance, the conversion of both glycolaldehyde and DHAP to glycolic acid has a theoretical yield that is 20% higher than production via the glyoxylate (B1226380) shunt. acs.orgresearchgate.netnih.gov
Metabolic engineering efforts have successfully demonstrated the assimilation of the C2 fraction (glycolaldehyde) into the central metabolism. acs.orgnih.gov Engineered E. coli strains have been developed that can produce significant amounts of glycolic acid from xylose by utilizing this pathway. acs.orgresearchgate.netnih.gov The integration of these intermediates allows for the efficient conversion of xylose into a variety of desired products, highlighting the flexibility and potential of the X1P pathway in biorefinery applications. researchgate.net
Xylose 1-Phosphate in Nucleotide Sugar Biosynthesis
This compound also plays a crucial role in the biosynthesis of nucleotide sugars, particularly UDP-D-xylose, which is an essential precursor for the synthesis of hemicelluloses like xylan. nih.govnih.gov
UTP-D-Xylose 1-Phosphate Uridylyltransferase (UDP-Xylose Pyrophosphorylase) Activity
The enzyme UTP:D-xylose 1-phosphate uridylyltransferase, also known as UDP-xylose pyrophosphorylase, catalyzes the reaction between UTP and alpha-D-xylose 1-phosphate to produce UDP-D-xylose and diphosphate. tamu.eduwikipedia.org This enzyme belongs to the family of transferases, specifically nucleotidyltransferases. wikipedia.org Its systematic name is UTP:alpha-D-xylose-1-phosphate uridylyltransferase. wikipedia.org This enzymatic activity is a key step in the salvage pathway for UDP-D-xylose synthesis. nih.gov
Salvage Pathways for UDP-D-Xylose Production from D-Xylose 1-Phosphate
A recently discovered salvage pathway for UDP-D-xylose biosynthesis begins with the direct activation of xylose. nih.govacs.org In this pathway, a promiscuous galactokinase first phosphorylates xylose at the anomeric position to form D-xylose 1-phosphate. nih.govacs.orgresearchgate.net Subsequently, a versatile glucose-1-phosphate uridyltransferase conjugates this with UTP to directly yield UDP-D-xylose. nih.govacs.orgresearchgate.net This two-step salvage pathway is more efficient and cost-effective than the traditional de novo biosynthesis route, which requires more enzymatic steps and the cofactor NAD+. nih.govacs.org
This salvage mechanism allows plants and some bacteria to recycle free monosaccharides, like xylose, that are released from the breakdown of polysaccharides. nih.govannualreviews.org A promiscuous UDP-sugar pyrophosphorylase found in Arabidopsis, referred to as SLOPPY, can convert several sugar-1-phosphates, including xylose-1-phosphate, into their corresponding UDP-sugars in the presence of UTP. annualreviews.org
Role in the General Mechanism of Nucleotide Sugar Biosynthesis
The formation of nucleotide sugars is a fundamental process in all living organisms, providing the activated building blocks for the synthesis of complex carbohydrates. researchgate.net The general mechanism involves the conversion of monosaccharides into sugar-1-phosphates, which are then activated by a nucleoside triphosphate (like UTP) to form the corresponding nucleotide sugar. agriculturejournals.cz The reaction catalyzed by UTP:xylose-1-phosphate uridylyltransferase is a prime example of this general mechanism. ebi.ac.uk Nucleotide sugars like UDP-xylose are essential substrates for glycosyltransferases, the enzymes that build polysaccharides. researchgate.net
Enzymology and Biochemical Characterization of Xylose 1 Phosphate Interacting Enzymes
Xylulose-1 Kinase (Ketohexokinase C)
Ketohexokinase (KHK) is the primary enzyme responsible for fructose (B13574) metabolism in the liver. nih.gov It exists in two isoforms, KHK-A and KHK-C. nih.govmdpi.com KHK-C is predominantly found in the liver, kidneys, and intestines and exhibits a much higher activity for fructose phosphorylation compared to the ubiquitously expressed KHK-A. nih.govmdpi.comresearchgate.net In the context of synthetic biology, human ketohexokinase-C has been identified as a xylulose-1 kinase, capable of phosphorylating D-xylulose to produce D-xylulose-1-phosphate (X1P). researchgate.netacs.orgnih.govnih.gov
Catalytic Mechanism and Specificity
The catalytic action of xylulose kinase involves the ATP-dependent phosphorylation of D-xylulose. researchgate.netnih.gov The reaction is as follows: D-xylulose + ATP → D-xylulose 1-phosphate + ADP researchgate.netacs.orgnih.gov
Kinetic studies on Escherichia coli xylulose kinase (XK) reveal a relatively relaxed substrate specificity, although it demonstrates a strong preference for D-xylulose in terms of catalytic efficiency (kcat/Km). nih.gov While it can phosphorylate other sugars and polyols like D-ribulose, xylitol (B92547), and D-arabitol, the catalytic efficiency is significantly lower for these substrates. researchgate.netnih.gov For instance, the kcat value remains relatively constant across different substrates, suggesting a common rate-limiting step, but the apparent Michaelis constant (Km) increases substantially for alternative substrates. nih.gov Human D-xylulokinase (hXK), however, is highly specific for D-xylulose. nih.gov
The enzyme exhibits a weak, substrate-independent MgATP-hydrolyzing activity. nih.govnih.gov The binding of the pentulose sugar and MgATP to form the active ternary complex is a strongly synergistic process. nih.govnih.gov The kinetic mechanism is technically random, but a preferred pathway exists where D-xylulose binds to the enzyme before MgATP. nih.govnih.gov
| Substrate Specificity of E. coli Xylulose Kinase | |
| Substrate | Preference (in kcat/Km terms) |
| D-xylulose | Strongly preferred |
| D-ribulose | Lower efficiency |
| Xylitol | Lower efficiency |
| D-arabitol | Lower efficiency |
Structure-Function Relationships
Xylulose kinase belongs to the FGGY family of carbohydrate kinases. ebi.ac.uk The crystal structures of E. coli and human xylulokinase reveal a dimer composed of two domains separated by an open cleft. nih.govnih.gov This two-domain fold is characteristic of the sugar kinase/Hsp70/actin superfamily. nih.gov Domain I is primarily responsible for binding the sugar substrate, while Domain II is mainly involved in ATP binding. nih.govnih.gov
A significant conformational change is crucial for catalysis. nih.goviucr.org Upon substrate binding, the enzyme undergoes a dramatic hinge-bending motion. nih.govnih.gov This "induced fit" brings the two domains closer, creating a catalytically competent state. nih.goviucr.org In the open conformation, the bound D-xylulose in Domain I and ADP in Domain II are approximately 10 Å apart, highlighting the necessity of this large-scale movement for the phosphoryl transfer to occur. nih.gov For mouse KHK-C, this conformational change involves a 16.2° rotation of a β-sheet domain from one subunit, which acts as a lid over the active site of the opposing subunit. nih.gov
Substrate Binding and ATP Dependence
D-xylulose binds to Domain I of the kinase in its linear keto-form. nih.govresearchgate.net The binding pocket provides a high degree of specificity through a network of hydrogen bonds. nih.gov For instance, in human xylulokinase, the substrate is positioned between a tryptophan side chain and several polar side chains, including arginine, histidine, asparagine, and glutamine, which form precise hydrogen bonds with the hydroxyl and ketone groups of the xylulose molecule. nih.gov
| Kinetic Parameters for D-xylulose Kinases | ||
| Enzyme Source | Km (D-xylulose) | kcat |
| Saccharomyces cerevisiae (pH 6.5) | 310 ± 10 µM | Not specified |
| Human (hXK) | 24 ± 3 µM | 35 ± 5 s⁻¹ nih.gov |
| E. coli | 0.29 mM | 255 s⁻¹ uniprot.org |
Xylose 1-Phosphate Aldolase (B8822740) (e.g., Fructose-1,6-bisphosphate Aldolase, Aldolase B)
Fructose-1,6-bisphosphate aldolase is a key enzyme in glycolysis and gluconeogenesis. proteopedia.orgwikipedia.org Vertebrates have three isozymes: Aldolase A (muscle), Aldolase B (liver), and Aldolase C (brain). wikipedia.orgnih.gov Aldolase B, also known as liver-type aldolase, is particularly relevant as it can cleave both fructose 1,6-bisphosphate and fructose 1-phosphate. wikipedia.orgbu.edu This catalytic promiscuity extends to this compound, making it a crucial component in synthetic metabolic pathways.
Specificity and Aldolytic Cleavage Mechanism
Aldolase B catalyzes the reversible aldol (B89426) cleavage of ketose phosphates. wikipedia.orgresearchgate.net In the context of the synthetic pathway, it cleaves D-xylulose-1-phosphate into glycolaldehyde (B1209225) (a C2 compound) and dihydroxyacetone phosphate (B84403) (DHAP, a C3 compound). researchgate.netacs.orgnih.gov
The reaction is: D-xylulose 1-phosphate ⇌ Glycolaldehyde + Dihydroxyacetone phosphate researchgate.netacs.orgnih.gov
Aldolase B is a Class I aldolase, meaning its catalytic mechanism proceeds through the formation of a Schiff base intermediate. proteopedia.orgbu.edu The key steps are:
The ε-amino group of a specific lysine (B10760008) residue (Lys229) in the active site attacks the carbonyl carbon of the open-ring form of the ketose phosphate substrate. proteopedia.org
This forms a protonated Schiff base (an imine). proteopedia.org
An aldol cleavage occurs between the C3 and C4 carbons (in the case of FBP) or C2 and C3 carbons (in the case of X1P), facilitated by the positive charge of the Schiff base. researchgate.netproteopedia.org This breaks the carbon-carbon bond, releasing the aldehyde product (glyceraldehyde-3-phosphate or glycolaldehyde). researchgate.netproteopedia.org
The remaining part of the substrate is held as an enamine intermediate, which is then tautomerized, protonated, and hydrolyzed to release DHAP and regenerate the free enzyme. proteopedia.org
While Aldolase A and C show a strong preference for fructose 1,6-bisphosphate, Aldolase B exhibits broader specificity and efficiently catalyzes the cleavage of both FBP and fructose 1-phosphate. wikipedia.org This relaxed specificity allows it to act on D-xylulose-1-phosphate. google.com
| Aldolase Isozyme Characteristics | ||
| Isozyme | Primary Tissue | Substrate Preference |
| Aldolase A | Muscle, Erythrocytes | Fructose 1,6-bisphosphate wikipedia.orgnih.gov |
| Aldolase B | Liver, Kidney, Small Intestine | Fructose 1,6-bisphosphate, Fructose 1-phosphate, this compound wikipedia.orgnih.govgoogle.com |
| Aldolase C | Brain | Fructose 1,6-bisphosphate wikipedia.orgnih.gov |
Role in Synthetic Metabolic Routes
The ability of Aldolase B to cleave this compound is foundational to the design of synthetic metabolic pathways for the conversion of D-xylose into valuable chemicals. researchgate.netacs.orgnih.gov In a typical engineered pathway in E. coli, D-xylose is first isomerized to D-xylulose. researchgate.netacs.org This is then phosphorylated by a xylulose-1 kinase (like human KHK-C) to X1P. researchgate.netacs.orgnih.gov Aldolase B then performs the key aldolytic cleavage of X1P into glycolaldehyde and DHAP. researchgate.netacs.orgnih.gov
This synthetic route offers stoichiometric advantages over natural pathways. For example, it provides a theoretical molar yield of 1 for the production of ethylene (B1197577) glycol from xylose. researchgate.netacs.orgnih.gov Alternatively, both glycolaldehyde and DHAP can be channeled towards the production of glycolic acid, with a theoretical yield that is 20% higher than what can be achieved through the natural glyoxylate (B1226380) shunt. researchgate.netacs.orgnih.gov
The successful implementation of this pathway has been demonstrated in E. coli strains. researchgate.netnih.gov Expressing human ketohexokinase-C and human aldolase-B in a D-xylulose-5-kinase mutant restored the strain's ability to grow on xylose, with ethylene glycol being the primary metabolic product. researchgate.netacs.orgnih.gov Further metabolic engineering has led to strains capable of producing significant titers of glycolic acid from xylose, demonstrating the practical utility of this synthetic route. nih.govresearchgate.net
UTP-Xylose-1-Phosphate Uridylyltransferase (UDP-Xylose Pyrophosphorylase)
UTP-xylose-1-phosphate uridylyltransferase, also commonly known as UDP-xylose pyrophosphorylase (EC 2.7.7.11), is a central enzyme in the metabolism of nucleotide sugars. wikipedia.org It belongs to the transferase family, specifically the nucleotidyltransferases, which are responsible for transferring phosphorus-containing nucleotide groups. wikipedia.org This enzyme plays a crucial role in the synthesis of UDP-xylose, a vital precursor for the biosynthesis of various polysaccharides, such as hemicellulose in plants and glycosaminoglycans in animals. nih.govnih.gov
UTP + α-D-xylose 1-phosphate ⇌ UDP-xylose + diphosphate wikipedia.orgqmul.ac.ukgenome.jp
This reaction follows an ordered bi-bi mechanism, where substrates bind and products are released in a specific sequence. frontiersin.orgwikipedia.org Although the reaction is reversible with a Gibbs free energy close to zero, it is typically driven in the forward direction in cellular environments. wikipedia.orgnih.gov This is largely due to the rapid hydrolysis of the pyrophosphate product by inorganic pyrophosphatase, a process that releases a significant amount of energy and pulls the equilibrium towards the synthesis of UDP-xylose. wikipedia.orgnih.gov
The synthesis of UDP-xylose can also be achieved through a salvage pathway, which involves the phosphorylation of xylose to this compound by a galactokinase, followed by the action of a versatile glucose-1-phosphate uridylyltransferase that conjugates it with UTP. acs.org This alternative route is more efficient in some contexts as it requires fewer enzymatic steps and does not depend on the cofactor NAD+. acs.org
Table 1: Reaction Catalyzed by UTP-Xylose-1-Phosphate Uridylyltransferase
| Substrate 1 | Substrate 2 | Enzyme | Product 1 | Product 2 | Cofactor |
|---|---|---|---|---|---|
| UTP | α-D-xylose 1-phosphate | UTP-xylose-1-phosphate uridylyltransferase | UDP-xylose | Diphosphate | Mg²⁺ |
UTP-xylose-1-phosphate uridylyltransferase exhibits a high degree of stereoselectivity, specifically utilizing the α-anomer of D-xylose 1-phosphate as its substrate. wikipedia.orgqmul.ac.ukgenome.jp This anomeric specificity is crucial for the production of the biologically active UDP-α-D-xylose. nih.govresearchgate.net Research has demonstrated that when presented with a mixture of α- and β-anomers of xylose-1-phosphate, the enzyme exclusively converts the α-anomer. nih.govresearchgate.net This selectivity ensures the formation of the correct stereoisomer of UDP-xylose, which is essential for its recognition and use by downstream glycosyltransferases in the synthesis of complex carbohydrates. nih.gov
The specificity for the α-anomer is a common feature among many nucleotidyltransferases. researchgate.net This selectivity is dictated by the three-dimensional structure of the enzyme's active site, which is precisely shaped to accommodate the α-configuration of the sugar phosphate. The enzyme's ability to distinguish between the two anomers is a testament to the high fidelity of biological catalysis.
The activity of UTP-xylose-1-phosphate uridylyltransferase can be modulated by various nucleotides, which can act as either allosteric or competitive inhibitors. High concentrations of ATP and its hydrolysis product, ADP, have been shown to inhibit the catalytic activity of the enzyme. acs.orgresearchgate.net For instance, studies on a bifunctional chimera enzyme from Solitalea canadensis demonstrated that 10 mM concentrations of ATP and ADP could reduce the conversion rate of xylose-1-phosphate to UDP-xylose by over 50%. acs.orgresearchgate.net
ADP, in particular, can act as a competitive inhibitor by hindering the binding of the substrate UTP to the enzyme's active site. acs.orgresearchgate.net This type of inhibition is a common regulatory mechanism for many nucleotide-utilizing enzymes, including kinases and pyrophosphorylases. acs.orgacs.org The accumulation of ADP as a byproduct of other cellular reactions can therefore have a significant impact on the rate of UDP-xylose synthesis. acs.org
Furthermore, some uridylyltransferases are subject to allosteric regulation, where inhibitor binding occurs at a site distinct from the active site, inducing a conformational change that prevents substrate binding. acs.orgacs.org While direct evidence for allosteric inhibition of UTP-xylose-1-phosphate uridylyltransferase by ATP or ADP is less established, the observed competitive inhibition highlights a key mechanism for controlling the flux through the UDP-xylose biosynthesis pathway.
Anomeric Selectivity of Enzyme (e.g., α-D-Xylose 1-Phosphate)
Characterization of Related Enzymes
The metabolic network involving this compound is not limited to its direct synthesis into UDP-xylose. Other enzymes, such as xylose isomerase and xylose reductase, play significant roles in the broader context of xylose metabolism, influencing the availability of xylose for phosphorylation and subsequent activation.
Xylose isomerase (EC 5.3.1.5), also known as glucose isomerase, is an enzyme that catalyzes the reversible isomerization of D-xylose to D-xylulose. mdpi.com This reaction is a critical step in the microbial catabolism of xylose, channeling it into the pentose (B10789219) phosphate pathway. nih.gov The enzyme can also isomerize D-glucose to D-fructose, a property that is widely exploited in the industrial production of high-fructose corn syrup. mdpi.com
The kinetic properties of xylose isomerase vary depending on the source organism. The Michaelis constant (Km) for xylose can range from as low as 1.75-4.17 mM in some marine bacteria to much higher values in other species. researchgate.net The maximum reaction velocity (Vmax) is also highly variable. researchgate.net For example, a xylose isomerase from Streptomyces sp. CH7 exhibited a Km of 82.77 mM for xylose and a Vmax of 63.64 μM/min/mg. nih.gov
Xylose isomerases are metalloenzymes, typically requiring divalent cations for their activity and stability. mdpi.comnih.gov The most common cofactors are Mg²⁺, Mn²⁺, and Co²⁺. researchgate.netnih.gov The specific metal ion requirement can differ between enzymes from different sources. For instance, some xylose isomerases show maximal activity with a combination of Mg²⁺ and Co²⁺, while others have a preference for Mn²⁺. researchgate.netnih.gov
Table 2: Kinetic Parameters and Cofactors of Selected Xylose Isomerases
| Organism | Substrate | Km (mM) | Vmax or kcat | Optimal pH | Optimal Temperature (°C) | Required Cofactors |
|---|---|---|---|---|---|---|
| Streptomyces sp. CH7 | D-Xylose | 82.77 | 63.64 µM/min/mg | 7.0 | 85 | Mg²⁺, Co²⁺ |
| Arthrobacter B3728 | D-Xylose | N/A | 533 min⁻¹ (kcat) | 8.0 | 60 | Mg²⁺ |
| Thermus neapolitanus | D-Glucose | N/A | N/A | 7.1 | >95 | N/A |
| Caldicellulosiruptor bescii | D-Glucose | 42.61 | N/A | 7.0 | 80 | N/A |
Xylose reductase (EC 1.1.1.307) is an aldo-keto reductase that catalyzes the reduction of D-xylose to xylitol, the first step in the fungal pathway for xylose utilization. nih.gov This enzyme typically has a strong preference for NADPH as a cofactor, although some xylose reductases exhibit dual specificity for both NADPH and NADH. nih.govajol.info
The kinetic parameters of xylose reductase can vary significantly among different fungal species. For a xylose reductase from Chaetomium thermophilum, the catalytic efficiency (kcat/Km) was found to be approximately 3.2 times higher with NADPH compared to NADH. nih.gov In contrast, a xylose reductase from Candida parapsilosis has been reported to favor NADH over NADPH. nih.gov The Km value for xylose for a free xylose reductase from Candida tropicalis was determined to be 30.3 mM. ajol.info
Table 3: Cofactor Preference of Selected Xylose Reductases
| Organism | Preferred Cofactor | Notes |
|---|---|---|
| Chaetomium thermophilum | NADPH | kcat/Km is 3.2-fold higher with NADPH than NADH. nih.gov |
| Neurospora crassa | NADPH | kcat/Km ratio of 13.6 (NADPH/NADH). nih.gov |
| Candida tenuis | NADPH | kcat/Km ratio of 1.4-1.8 (NADPH/NADH). nih.gov |
| Candida parapsilosis | NADH | Strongly favors NADH over NADPH. nih.gov |
Phosphoxylose Phosphatase in Glycosaminoglycan Synthesis
The synthesis of glycosaminoglycans (GAGs), such as heparan sulfate (B86663) and chondroitin (B13769445) sulfate, is a complex process that relies on the precise, sequential addition of monosaccharide residues to a core protein. This process begins with the formation of a common GAG-protein linkage region, which has the structure GlcUAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser. uniprot.org A key regulatory step in the formation of this linkage region is the transient phosphorylation of the xylose (Xyl) residue at the 2-O-position. nih.govmdpi.com
The enzyme responsible for the phosphorylation of this xylose residue is the kinase FAM20B. nih.govnih.gov This phosphorylation is crucial as it enhances the formation of the linkage region. nih.gov However, for the polymerization of the GAG chain to proceed, this phosphate group must be removed. nih.govnih.gov In vitro studies have shown that chondroitin or heparan sulfate polymerization does not occur if the xylose residue of the tetrasaccharide linkage region remains phosphorylated. nih.govnih.gov
The dephosphorylation of the 2-O-phosphoxylose is carried out by a specific enzyme known as 2-phosphoxylose phosphatase (PXYLP1), also referred to as acid phosphatase-like protein 2 (ACPL2). uniprot.orgnih.govfrontiersin.orggenecards.org This phosphatase plays a critical role in regulating the amount of mature GAG chains by ensuring that the linkage region is correctly formed and ready for elongation. uniprot.org
Research has shown that 2-phosphoxylose phosphatase efficiently removes the phosphate from a phosphorylated trisaccharide, Galβ1-3Galβ1-4Xyl(2-O-phosphate), but not from the phosphorylated tetrasaccharide, GlcUAβ1-3Galβ1-3Galβ1-4Xyl(2-O-phosphate). nih.gov The phosphatase is localized in the Golgi apparatus and has been found to interact with glucuronyltransferase-I, the enzyme that completes the GAG-protein linkage region. nih.govmdpi.com This interaction is thought to aid in the Golgi localization of the phosphatase and enhance its activity. mdpi.com
| Enzyme/Protein | Gene | Function in GAG Synthesis | Substrate |
| FAM20B | FAM20B | Phosphorylates the xylose residue in the GAG-protein linkage region. nih.govnih.gov | Xylose in the linkage region. nih.gov |
| 2-phosphoxylose phosphatase | PXYLP1 | Dephosphorylates the 2-O-phosphoxylose in the linkage region. uniprot.orgnih.govfrontiersin.org | Galβ1-3Galβ1-4Xyl(2-O-phosphate). nih.gov |
| Glucuronyltransferase-I | B3GAT3 | Completes the GAG-protein linkage region. mdpi.com | Galβ1–3Galβ1–4Xylβ-O-serine. frontiersin.org |
Enzyme Engineering and Optimization
Engineering Bifunctional Enzymes for Enhanced Production
One such strategy leverages a salvage pathway for UDP-D-xylose biosynthesis. acs.orgresearchgate.net This pathway involves two key enzymatic steps: the phosphorylation of D-xylose to D-xylose 1-phosphate by a galactokinase, and the subsequent conjugation of D-xylose 1-phosphate with UTP by a glucose-1-phosphate uridyltransferase to produce UDP-D-xylose. acs.org
Researchers have successfully engineered bifunctional chimeric biocatalysts by fusing a galactokinase (ScGalK) and a uridyltransferase (ScGPUT) from Solitalea canadensis. acs.orgresearchgate.net Different peptide linkers were tested to connect the two enzyme domains, and the resulting fusion enzymes were evaluated for their ability to convert D-xylose to UDP-D-xylose. acs.org This approach reduces the number of enzymatic steps from the traditional four-step de novo biosynthesis pathway and eliminates the need for the cofactor NAD+. acs.org
The engineered bifunctional enzymes have shown promise for the cost-effective and efficient production of UDP-D-xylose, which is essential for glycoengineering research and the synthesis of biopharmaceuticals like heparin. acs.orgresearchgate.net
| Enzyme Fusion Component | Source Organism | Function |
| Galactokinase (ScGalK) | Solitalea canadensis | Phosphorylates D-xylose to D-xylose 1-phosphate. acs.org |
| Uridyltransferase (ScGPUT) | Solitalea canadensis | Conjugates D-xylose 1-phosphate with UTP to form UDP-D-xylose. acs.org |
Strategies for Improving Catalytic Efficiency
Several strategies have been employed to improve the catalytic efficiency of enzymes involved in this compound metabolism. These strategies aim to optimize reaction conditions, overcome substrate or product inhibition, and enhance the intrinsic properties of the enzymes themselves.
For the engineered bifunctional ScGalK/ScGPUT enzymes, optimization of reaction conditions was crucial. acs.orgresearchgate.net The optimal pH and temperature for the conversion of D-xylose to UDP-D-xylose were determined to be 7.0 and 30°C, respectively. acs.orgresearchgate.net Further studies revealed that high concentrations of ATP and its hydrolysis product ADP can inhibit the activity of the uridyltransferase component, reducing the conversion of this compound to UDP-xylose by over 50%. acs.orgresearchgate.net This insight allows for the optimization of reaction conditions to minimize product inhibition. acs.org
Kinetic analysis of the fusion enzymes with different linkers showed that the choice of linker can impact catalytic efficiency. For instance, a fusion enzyme with an NH2-GSGGGSGHM-COOH peptide linker exhibited a 10% improvement in the Kcat/Km value compared to the unfused enzymes. researchgate.net Testing various ratios of the unfused enzymes also revealed that a 1:1 ratio was optimal for UDP-xylose synthesis. acs.orgresearchgate.net
Beyond fusion proteins, other enzyme engineering techniques have been shown to improve catalytic efficiency. For example, mutations in the active site of xylose isomerase have been shown to alter substrate specificity and enhance activity towards non-preferential substrates. researchgate.net Additionally, terminal truncations of xylanases have led to significant increases in catalytic activity and thermostability. nih.gov These general principles of enzyme engineering, including directed evolution and rational design, can be applied to further optimize enzymes that interact with this compound.
| Strategy | Effect on Catalytic Efficiency | Reference |
| Optimization of pH and Temperature | Established optimal conditions (pH 7.0, 30°C) for bifunctional enzyme activity. acs.orgresearchgate.net | acs.orgresearchgate.net |
| Understanding Inhibitor Effects | Identified ATP and ADP as inhibitors, allowing for reaction optimization. acs.orgresearchgate.net | acs.orgresearchgate.net |
| Linker Engineering in Fusion Proteins | A specific peptide linker improved the Kcat/Km value by 10%. researchgate.net | researchgate.net |
| Optimizing Enzyme Ratios | A 1:1 ratio of unfused galactokinase and uridyltransferase was found to be optimal. acs.orgresearchgate.net | acs.orgresearchgate.net |
| Active Site Mutation | Altered substrate specificity and increased activity of xylose isomerase. researchgate.net | researchgate.net |
| Terminal Truncation | Increased catalytic activity and thermostability of xylanase. nih.gov | nih.gov |
Biological and Biotechnological Applications of Xylose 1 Phosphate Metabolism
Metabolic Engineering for Bio-Based Product Synthesis
Metabolic engineering strategies have been pivotal in harnessing the xylose 1-phosphate pathway for the production of a range of chemicals. By introducing and optimizing this synthetic pathway in various microorganisms, researchers have successfully redirected carbon flux from xylose towards desired end-products.
Production of Ethanol (B145695) and Ethylene (B1197577) Glycol
A synthetic pathway for xylose assimilation has been engineered in microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce ethanol and ethylene glycol. plos.orgnomuraresearchgroup.comnih.gov This pathway involves the isomerization of D-xylose to D-xylulose, followed by its phosphorylation to D-xylulose-1-phosphate (X1P). nih.gov The X1P is then cleaved by an aldolase (B8822740) into glycolaldehyde (B1209225) and dihydroxyacetone phosphate (B84403) (DHAP). plos.orgnih.gov
In engineered S. cerevisiae, this synthetic pathway, which bypasses the native pentose (B10789219) phosphate pathway, has been shown to produce both ethanol and ethylene glycol. plos.orgnomuraresearchgroup.com The deletion of the xylulokinase gene (XKS1) is a critical step to direct the metabolic flux through the synthetic pathway via X1P, preventing the conversion of xylulose to xylulose-5-phosphate and its entry into the PPP. plos.orgnomuraresearchgroup.com In one study, an engineered S. cerevisiae strain produced approximately 1.4 g/L of ethanol and 0.48 g/L of ethylene glycol. nomuraresearchgroup.com Stoichiometric analyses indicate that this pathway can theoretically achieve a molar yield of 1 for ethylene glycol from xylose. nih.govacs.org
Similarly, in E. coli, the expression of human ketohexokinase-C and aldolase-B, which provide xylulose-1-kinase and X1P aldolase activities respectively, enabled the production of ethylene glycol as a major metabolic product from xylose. nih.govacs.org Further engineering in Corynebacterium glutamicum involving a synthetic ribulose 1-phosphate (Ru1P) pathway, which also generates glycolaldehyde, led to ethylene glycol production with a yield of 0.75 mol per mol of xylose after abolishing glycolate (B3277807) formation as a by-product. acs.orgacs.org
Production of Glycolic Acid
The this compound pathway has been successfully engineered for the production of glycolic acid (GA), a valuable two-carbon hydroxy acid. nih.govnih.govresearchgate.net This is achieved by converting the glycolaldehyde intermediate, formed from the cleavage of X1P, into glycolic acid. nih.gov Stoichiometric analyses have shown that producing glycolic acid from both glycolaldehyde and DHAP can result in a theoretical yield that is 20% higher than producing it solely through the glyoxylate (B1226380) shunt. nih.govacs.org
In E. coli, the implementation of the synthetic X1P pathway, by expressing genes for human ketohexokinase C and aldolase B, has demonstrated the production of glycolic acid from pure xylose at a yield of 0.46 g/g. nih.gov Further optimization, including the simultaneous operation of the glyoxylate and X1P pathways and the constitutive expression of the sugar permease GalP, increased the GA yield to 0.63 g/g when using a glucose/xylose mixture. nih.govnih.govresearchgate.net Under these conditions, the yield on the xylose fraction reached 0.75 g/g. nih.govnih.govresearchgate.net In shake flask experiments, engineered E. coli strains have produced up to 4.3 g/L of glycolic acid with a molar yield of 0.9. nih.govacs.org
Enhancement of Xylose Utilization in Engineered Microorganisms
A primary challenge in lignocellulosic biorefineries is the efficient co-utilization of glucose and xylose. frontiersin.org The this compound pathway offers a mechanism to enhance xylose consumption in engineered microorganisms. plos.orgnomuraresearchgroup.com Traditional metabolic engineering for xylose utilization has often focused on the xylose reductase/xylitol (B92547) dehydrogenase (XR/XDH) or xylose isomerase (XI) pathways, which funnel xylose into the pentose phosphate pathway (PPP). frontiersin.orgfrontiersin.orgfrontiersin.org However, these approaches can lead to cofactor imbalances and the accumulation of byproducts like xylitol. frontiersin.org
By bypassing the PPP, the synthetic X1P pathway can potentially avoid some of these issues. plos.orgnomuraresearchgroup.com For instance, in S. cerevisiae, deleting the native xylulokinase (XKS1) and introducing the X1P pathway forces the metabolism of xylose through this alternative route. plos.orgnomuraresearchgroup.com This strategy has been shown to improve the production of target chemicals from xylose-glucose mixtures. frontiersin.org The introduction of a phosphoketolase (PK) pathway and engineering of hexose (B10828440) transporters can further improve yields. frontiersin.orgfrontiersin.org
Strategies such as overexpressing xylose transporters and optimizing the expression levels of the pathway enzymes are crucial for improving the rate of xylose uptake and conversion. frontiersin.orgmdpi.com For example, overexpressing a mutant hexose transporter, Gal2, which is not inhibited by glucose, has been shown to significantly improve xylose consumption in engineered S. cerevisiae. frontiersin.orgfrontiersin.org
Strategies for Improving Production Yields
Several strategies are employed to enhance the production yields from xylose via the this compound pathway, focusing on stoichiometric analyses and flux redirection.
Stoichiometric Analyses: Theoretical yield calculations are fundamental to understanding the potential of a metabolic pathway. For instance, stoichiometric analysis of the X1P pathway reveals a theoretical molar yield of 1 for ethylene glycol from xylose. nih.govacs.org For glycolic acid, the simultaneous conversion of both glycolaldehyde and DHAP (the two products of X1P cleavage) can increase the theoretical yield by 20% compared to using the glyoxylate shunt alone. nih.govnih.gov
Flux Redirection: A key strategy is to redirect carbon flux away from competing pathways and towards the desired product.
Gene Deletions: Deleting genes of competing pathways is a common approach. For example, deleting the xylulokinase gene (xylB in E. coli or XKS1 in S. cerevisiae) is essential to prevent xylose from entering the pentose phosphate pathway and instead forcing it through the synthetic X1P pathway. plos.orgnomuraresearchgroup.comnih.govacs.org In Corynebacterium glutamicum, mutating the aldehyde dehydrogenase gene (ald) was successful in abolishing the formation of glycolate as a byproduct during ethylene glycol production. acs.orgacs.org
Pathway Combination: Combining the synthetic X1P pathway with other native or engineered pathways can enhance yields. For example, the simultaneous operation of the X1P and glyoxylate pathways in E. coli significantly improved the yield of glycolic acid from xylose-rich mixtures. nih.govnih.govresearchgate.net
Table 1: Research Findings on Bio-Based Product Synthesis via this compound Metabolism
| Product | Microorganism | Key Engineering Strategy | Yield/Titer |
| Ethanol & Ethylene Glycol | Saccharomyces cerevisiae | Deletion of XKS1, expression of synthetic X1P pathway | 1.4 g/L Ethanol, 0.48 g/L Ethylene Glycol nomuraresearchgroup.com |
| Ethylene Glycol | Escherichia coli | Expression of human ketohexokinase-C and aldolase-B | Major metabolic product nih.govacs.org |
| Ethylene Glycol | Corynebacterium glutamicum | Synthetic Ru1P pathway, deletion of ald | 0.75 mol/mol xylose acs.orgacs.org |
| Glycolic Acid | Escherichia coli | X1P pathway with human enzymes | 0.46 g/g from pure xylose nih.gov |
| Glycolic Acid | Escherichia coli | Simultaneous operation of glyoxylate and X1P pathways, expression of GalP permease | 0.75 g/g from xylose fraction in glucose/xylose mix nih.govnih.govresearchgate.net |
| Glycolic Acid | Escherichia coli | Shake flask cultivation with engineered strain | 4.3 g/L nih.govacs.org |
Role in Microbial Xylose Utilization and Biomass Conversion
The catabolism of pentose sugars, particularly xylose, is of immense industrial relevance, as xylose is the second most abundant sugar in lignocellulosic biomass. osti.govrsc.org Efficient microbial conversion of xylose is crucial for the economic viability of biorefineries that produce biofuels and bio-based chemicals from non-food feedstocks. osti.govontosight.ai
Industrial Relevance of Pentose Sugar Catabolism
Lignocellulosic biomass, derived from agricultural and forestry residues, is a plentiful and renewable resource. mdpi.com Its carbohydrate fraction is primarily composed of cellulose (B213188) (a polymer of glucose) and hemicellulose (a heteropolymer rich in xylose). rsc.orgmdpi.com While many industrial microorganisms, like Saccharomyces cerevisiae, are efficient at fermenting glucose, they often cannot naturally utilize xylose or do so inefficiently. osti.govrsc.org This presents a significant bottleneck in biorefining processes, as a substantial portion of the available sugar is left unused. rsc.org
Engineering Yeasts (e.g., Saccharomyces cerevisiae) for this compound Pathways
The metabolic engineering of Saccharomyces cerevisiae has traditionally focused on directing xylose into the pentose phosphate pathway (PPP) via phosphorylation to xylulose-5-phosphate. However, this approach can be hampered by issues such as cofactor imbalance and the accumulation of byproducts like xylitol. mdpi.comasm.org An alternative and innovative strategy involves creating synthetic pathways that utilize this compound (X1P) as a key intermediate, thereby bypassing the native PPP for xylose catabolism. plos.org
This novel pathway in S. cerevisiae typically involves the introduction of heterologous enzymes. The process begins with the conversion of D-xylose to D-xylulose, which can be achieved by expressing a xylose isomerase (XI). plos.org Subsequently, a ketohexokinase (KHK) is used to phosphorylate D-xylulose at the C1 position, forming the novel metabolite D-xylulose-1-phosphate (X1P). plos.org This intermediate is then cleaved by the endogenous aldolase, Fba1, into glycolaldehyde and dihydroxyacetone phosphate (DHAP). plos.org The DHAP can enter directly into glycolysis, while glycolaldehyde can be further converted to products like ethylene glycol.
A key genetic modification to enable flux through this synthetic X1P pathway is the deletion of the endogenous xylulokinase gene (XKS1). This deletion prevents the conversion of xylulose to xylulose-5-phosphate, thereby channeling the metabolic flux towards the engineered X1P route. plos.org Research has shown that deleting XKS1 is crucial for directing the carbon from xylose towards the production of compounds derived from the X1P pathway, such as ethylene glycol. plos.org
Evolutionary engineering and rational design have been pivotal in optimizing xylose metabolism in S. cerevisiae. While many efforts have targeted the traditional PPP route, the principles are applicable to novel pathways. Strategies include overexpressing key enzymes in the pathway and addressing bottlenecks. For instance, in the X1P pathway, the activity of the aldolase Fba1 was identified as a primary rate-limiting step. plos.org Overexpression of endogenous enzymes like Fba1, as well as reductases like Gre2p and Adh1p for converting glycolaldehyde, have been explored to improve product yields. plos.org
The table below summarizes key genetic engineering strategies that have been investigated to improve xylose utilization in S. cerevisiae, some of which are foundational for establishing and optimizing a this compound pathway.
| Genetic Modification | Enzyme/Protein Affected | Objective | Outcome |
| Heterologous expression of xylA | Xylose Isomerase (XI) | Convert D-xylose to D-xylulose. plos.org | Enables the first step of the synthetic pathway. |
| Heterologous expression of KHK | Ketohexokinase (KHK) | Phosphorylate D-xylulose to D-xylulose-1-phosphate. plos.org | Creates the key intermediate of the synthetic pathway. |
| Deletion of XKS1 | Xylulokinase | Prevent conversion of xylulose to xylulose-5-phosphate, redirecting flux. plos.org | Essential for forcing carbon through the X1P pathway. plos.org |
| Overexpression of FBA1 | Fructose-1,6-bisphosphate Aldolase | Increase cleavage of this compound to glycolaldehyde and DHAP. plos.org | Addresses a key bottleneck in the synthetic pathway. plos.org |
| Deletion of GRE3 | Aldose Reductase | Reduce conversion of xylose to xylitol, a byproduct. plos.org | Decreases xylitol accumulation, improving overall efficiency. mdpi.com |
| Overexpression of PPP genes (TAL1, TKL1, etc.) | Transaldolase, Transketolase | Improve flux through the native pentose phosphate pathway. nih.govmdpi.com | While not the X1P pathway, this is a common strategy for overall xylose use. |
This table is generated based on data from the text and is for illustrative purposes.
Engineering Bacteria (e.g., Escherichia coli) for this compound Pathways
In contrast to yeast, the engineering of Escherichia coli has seen more direct and successful implementation of synthetic this compound pathways for the production of value-added chemicals. asm.orgeyewiki.org Native E. coli metabolizes xylose through the action of xylose isomerase (XylA) and xylulokinase (XylB), which converts xylose into xylulose-5-phosphate for entry into the pentose phosphate pathway. researchgate.netnih.gov The synthetic pathway offers an alternative route with different stoichiometry and product possibilities.
A functional synthetic pathway in E. coli has been constructed that mirrors the one designed in yeast. It begins with the endogenous xylose isomerase (XylA) converting xylose to xylulose. eyewiki.org Then, heterologous enzymes are introduced: a xylulose-1-kinase, such as human ketohexokinase-C (Khk-C), phosphorylates xylulose to xylose-1-phosphate (X1P). asm.orgeyewiki.org This is followed by the cleavage of X1P by an aldolase, like human aldolase-B (Aldo-B), into glycolaldehyde and DHAP. asm.orgeyewiki.org
This pathway has been successfully exploited for the production of ethylene glycol and glycolic acid. asm.orgeyewiki.org To optimize production, further metabolic engineering is required. A critical step is the deletion of the native xylulokinase gene (xylB), which prevents the formation of xylulose-5-phosphate and forces the carbon flux through the synthetic X1P route. eyewiki.org Strains with this modification were able to grow on xylose by relying entirely on the synthetic pathway. asm.org
Further enhancements have been achieved by identifying and manipulating downstream enzymes. For example, to increase the production of ethylene glycol from the glycolaldehyde intermediate, various endogenous aldehyde reductases were overexpressed. The reductase encoded by fucO was found to be highly effective, leading to significant ethylene glycol accumulation with a high yield. eyewiki.org For glycolic acid production, the gene aldA, encoding an aldehyde dehydrogenase, was overexpressed to convert glycolaldehyde into glycolic acid. asm.org The simultaneous operation of the synthetic X1P pathway and the native glyoxylate pathway has been shown to increase the theoretical yield of glycolic acid from xylose. lu.se
The table below details the key genetic modifications and their effects in engineering E. coli for a functional this compound pathway.
| Genetic Modification | Enzyme/Protein Affected | Objective | Outcome |
| Expression of human khk-C | Ketohexokinase-C | Phosphorylate D-xylulose to D-xylulose-1-phosphate. asm.orgeyewiki.org | Successfully introduced the key phosphorylation step. asm.orgeyewiki.org |
| Expression of human aldoB | Aldolase-B | Cleave D-xylulose-1-phosphate into glycolaldehyde and DHAP. asm.orgeyewiki.org | Enabled the critical cleavage step of the synthetic pathway. asm.orgeyewiki.org |
| Deletion of xylB | D-xylulose-5 kinase | Block the native xylose assimilation pathway. asm.orgeyewiki.org | Restored growth on xylose via the synthetic pathway and enabled product formation. asm.org |
| Overexpression of fucO / yqhD | Aldehyde Reductase | Reduce glycolaldehyde to ethylene glycol. eyewiki.org | Significantly increased ethylene glycol yield and titer. eyewiki.org |
| Overexpression of aldA | Aldehyde Dehydrogenase | Oxidize glycolaldehyde to glycolic acid. asm.org | Achieved high-yield production of glycolic acid. asm.org |
| Deletion of glcD | Glycolate Oxidase | Prevent consumption of the target product, glycolic acid. nih.gov | Enhanced final titer of glycolic acid. |
This table is generated based on data from the text and is for illustrative purposes.
Research into Metabolic Irregularities and Genetic Anomalies
The study of this compound is relevant to the broader field of metabolic disorders characterized by the accumulation of toxic sugar-phosphates. researchgate.net While no specific human genetic disorder has been directly attributed to the accumulation of this compound, research into analogous conditions provides a framework for understanding its potential pathological roles. asm.orglu.se
In humans, several inherited metabolic diseases are caused by the toxic buildup of other sugar-phosphates. lu.se Classic galactosemia, for instance, results from a deficiency in galactose-1-phosphate uridyltransferase (GALT), leading to the accumulation of galactose-1-phosphate. This accumulation is associated with severe outcomes, including liver dysfunction, cataracts, and neurological damage. eyewiki.org Similarly, hereditary fructose (B13574) intolerance is caused by a deficiency in aldolase B, which leads to the toxic accumulation of fructose-1-phosphate (B91348) in the liver and kidneys.
The toxicity of these sugar-phosphates is thought to arise from several mechanisms, including the depletion of intracellular inorganic phosphate pools, which disrupts critical cellular processes like ATP synthesis and glycogenolysis. plos.org The accumulation can also lead to the inhibition of key enzymes and induce cellular stress. asm.org
In the context of metabolic engineering, the artificial introduction of pathways involving novel sugar-phosphates can inadvertently create metabolic imbalances. For example, the overexpression of xylulokinase in S. cerevisiae can lead to the accumulation of xylulose-phosphate, which inhibits cell growth. lu.se This highlights the general principle that unregulated accumulation of phosphorylated sugar intermediates can be detrimental to cellular health.
D-Xylose-1-phosphate itself is used as a biochemical in research investigating these types of metabolic irregularities. researchgate.net The study of how engineered microbial systems handle the flux through a synthetic this compound pathway can provide insights into the potential toxic effects and the cellular mechanisms that might evolve to mitigate them. For example, a growth defect observed in an E. coli xylR mutant on glucose was hypothesized to be potentially caused by the inappropriate expression of enzymes that could create a futile metabolic cycle, a common theme in sugar-phosphate toxicities. asm.org While direct links to human genetic anomalies are not yet established, the study of this compound metabolism in model organisms remains a valuable tool for understanding the fundamental principles of sugar-phosphate toxicity.
Regulatory Mechanisms Governing Xylose 1 Phosphate Pathways
Transcriptional Regulation of Xylose Metabolism Genes
The expression of genes encoding the enzymes for xylose metabolism is tightly controlled by specific transcription factors that can act as activators or repressors. These regulatory proteins sense the presence of xylose and modulate gene expression accordingly.
In Escherichia coli, the genes for xylose metabolism are organized into two main transcriptional units, xylAB and xylFGHR, which are controlled by the promoters PA and PF, respectively. nih.gov The expression from these promoters is positively regulated by the transcriptional activator XylR. nih.gov The presence of D-xylose enhances the binding of XylR to specific DNA regions, thereby activating transcription. nih.gov This activation is also influenced by the global regulator, cyclic AMP receptor protein (CRP), which integrates the nutritional status of the cell. nih.gov
In the bacterium Caulobacter crescentus, xylose metabolism is regulated by a different mechanism involving a LacI-type repressor, also named XylR. asm.org In the absence of xylose, this XylR protein binds to operator sites within the promoters of xylose-inducible genes, including the xylX operon, effectively blocking transcription. asm.org When D-xylose is present, it binds to XylR, causing the repressor to detach from the DNA and allowing RNA polymerase to initiate transcription. asm.org
In the yeast Saccharomyces cerevisiae, which is engineered to metabolize xylose, the regulation is more complex and involves a network of transcription factors. Deletion of the transcriptional regulator GCR2, which is typically involved in activating glycolytic genes, has been shown to surprisingly enhance growth on xylose by shifting metabolic flux towards the pentose (B10789219) phosphate (B84403) pathway. mdpi.com Other transcription factors implicated in regulating xylose metabolism in yeast include those involved in stress responses (Msn2, Yap1), cell cycle control (Nrm1), and gluconeogenesis (Cat8). mdpi.comfrontiersin.org Evolutionary engineering studies have identified mutations in transcriptional regulators like CYC8 and PHD1 that lead to altered gene expression and improved xylose fermentation. nih.gov
| Transcription Factor | Organism | Regulatory Role in Xylose Metabolism | Reference |
|---|---|---|---|
| XylR | Escherichia coli | Transcriptional activator; induces expression of xyl operons in the presence of xylose. | nih.gov |
| XylR | Caulobacter crescentus | Transcriptional repressor; xylose binding relieves repression of xyl operons. | asm.org |
| CRP (cAMP Receptor Protein) | Escherichia coli | Global transcriptional regulator; modulates activation of xylose catabolic operons. | pnas.org |
| Gcr2 | Saccharomyces cerevisiae | Deletion shifts flux towards the pentose phosphate pathway, improving xylose utilization. | mdpi.com |
| Yap1 | Saccharomyces cerevisiae | Key regulator for oxidative stress response, involved in xylose metabolism regulation. | frontiersin.org |
| Cyc8, Phd1 | Saccharomyces cerevisiae | Mutations in these regulators can alter gene expression, leading to improved xylose fermentation. | nih.gov |
Carbon Catabolite Repression (CCR) and its Impact on Xylose Utilization
In bacteria like E. coli, CCR is primarily mediated by the phosphoenolpyruvate-dependent sugar phosphotransferase system (PTS) and the cAMP-CRP complex. asm.org In the presence of glucose, the PTS component EIIAGlc is dephosphorylated, which leads to the inhibition of transporters for secondary sugars (inducer exclusion) and reduces the synthesis of cyclic AMP (cAMP). asm.orgbmbreports.org Low levels of cAMP prevent the formation of the cAMP-CRP complex, which is necessary for the transcriptional activation of operons for alternative sugars, including the xylose operon. pnas.orgasm.org
Strategies to overcome CCR in E. coli have focused on genetic modifications to disrupt this regulatory hierarchy. These include:
Deleting ptsG , the gene for the glucose-specific PTS transporter, to prevent inducer exclusion. researchgate.net
Introducing mutations in the crp gene (crp )**, which makes the CRP protein active even at low cAMP levels, thus allowing for simultaneous transcription of glucose and xylose catabolic genes. asm.org
Overexpressing the xylose regulator xylR , which can help to outcompete the repressive effects of CCR. researchgate.net
Adaptive laboratory evolution on xylose has also been shown to generate strains with mutations in xylR that relieve CCR and improve co-utilization of glucose and xylose. pnas.orgnih.gov
In S. cerevisiae, CCR also governs the utilization of xylose in engineered strains. bmbreports.org The repression is exerted through various mechanisms, including the regulation of hexose (B10828440) transporters. Many transporters that can import xylose are repressed when glucose concentrations are high. bmbreports.org The Snf1 protein kinase is a central component of the glucose repression signaling pathway in yeast, and its modulation is a key target for engineering improved co-fermentation strains. mdpi.com
| Organism | Key CCR Components for Xylose | Mechanism of Repression | Reference |
|---|---|---|---|
| Escherichia coli | PTS (EIIAGlc), cAMP-CRP complex | Inducer exclusion (inhibition of xylose permease) and reduced transcriptional activation by CRP. | asm.orgbmbreports.org |
| Saccharomyces cerevisiae | Hexose transporters (Hxt), Snf1 kinase pathway | Repression of xylose-transporting hexose genes at high glucose levels. | bmbreports.orgmdpi.com |
| Clostridium acetobutylicum | PTS | Disruption of PTS improves co-utilization of glucose, xylose, and arabinose. | bmbreports.org |
Feedback Regulation and Metabolic Control in Engineered Pathways
The introduction of heterologous xylose metabolic pathways into host organisms can disrupt the native metabolic network, leading to unintended feedback regulation and the accumulation of inhibitory intermediates. In the widely engineered xylose reductase (XR) - xylitol (B92547) dehydrogenase (XDH) pathway, xylose is first reduced to xylitol, which is then oxidized to xylulose. oup.com
A common problem is the accumulation of xylitol, which can occur due to a cofactor imbalance between the XR and XDH enzymes. researchgate.net High concentrations of xylitol can, in turn, exert feedback inhibition on the xylose isomerase enzyme in pathways that utilize this alternative first step. mdpi.com
Advanced metabolic engineering strategies employ dynamic control over regulatory mechanisms to optimize pathway flux. For example, in E. coli engineered for xylitol production, a regulatory approach involving the dynamic downregulation of competing metabolic pathways (e.g., reducing levels of enoyl-ACP reductase and glucose-6-phosphate dehydrogenase) was significantly more effective than a simple stoichiometric approach. nih.gov This strategy led to altered metabolite pools that activated alternative NADPH generation pathways, dramatically improving xylitol titers. nih.gov
Influence of Cofactor Availability on Pathway Fluxes
The efficiency of xylose metabolic pathways is highly dependent on the availability and balance of redox cofactors, primarily NAD(H) and NADP(H). The most common engineered pathway in yeast, using xylose reductase (XR) and xylitol dehydrogenase (XDH) from fungi like Pichia stipitis, is a prime example of cofactor-related bottlenecks. nih.gov
The core issue is that the XR enzyme typically prefers NADPH as its cofactor for the reduction of xylose to xylitol, while the subsequent XDH enzyme is strictly dependent on NAD+ for the oxidation of xylitol to xylulose. nih.govmit.edu This mismatch in cofactor specificity creates a "cofactor imbalance." mit.edu Under anaerobic or oxygen-limited conditions, which are often required for biofuel production, the re-oxidation of NADH to NAD+ is limited. This leads to an accumulation of NADH and a depletion of NAD+, which severely inhibits the XDH reaction and, consequently, the entire xylose metabolism. mit.edu The result is an accumulation of the intermediate xylitol as a major byproduct, reducing the carbon flux towards the desired end-product, such as ethanol (B145695). nih.gov
To compensate for the high consumption of NADPH by XR, the cell must increase the metabolic flux through pathways that regenerate NADPH. nih.gov The primary route for NADPH production is the oxidative phase of the pentose phosphate pathway (PPP). mit.edunih.gov Transcriptional analyses have shown that genes in the oxidative PPP, such as ZWF1 (encoding glucose-6-phosphate dehydrogenase), are upregulated during anaerobic growth on xylose, indicating a high demand for NADPH. nih.govnih.gov While this helps to supply the XR reaction, it can lead to carbon loss as CO2 and decrease the theoretical ethanol yield. mit.edu
Significant research has been dedicated to resolving this cofactor imbalance through protein engineering of the XR and XDH enzymes. The goal is to alter their cofactor specificities to create a balanced, redox-neutral pathway. This involves site-directed mutagenesis to change the amino acid residues in the cofactor-binding pocket of XR to increase its affinity for NADH or, conversely, to alter XDH to utilize NADP+.
| Enzyme (Origin) | Mutation | Effect on Cofactor Specificity | Reference |
|---|---|---|---|
| Xylose Reductase (P. stipitis) | Wild Type | Prefers NADPH over NADH. | nih.gov |
| Xylose Reductase (P. stipitis) | K270R | Increased preference for NADH. | nih.gov |
| Xylose Reductase (P. stipitis) | N272D | Increased preference for NADH. | nih.gov |
| Xylose Reductase (C. tenuis) | R276H | Increased NADH specificity. | nih.gov |
| Xylitol Dehydrogenase (Galactocandida mastotermitis) | NADP(+)-preferring mutant | Engineered to use NADP(+) instead of NAD(+). | nih.gov |
By balancing cofactor usage, the accumulation of xylitol can be reduced, and the metabolic flux can be more efficiently directed through the central carbon metabolism for the production of biofuels and other biochemicals. nih.gov
Advanced Research Methodologies and Future Directions
Development of Novel Enzymes and Pathways
The creation of efficient microbial cell factories for xylose conversion hinges on the development of novel enzymes and synthetic metabolic pathways. A recently identified salvage pathway for UDP-d-xylose biosynthesis utilizes a substrate-promiscuous galactokinase to phosphorylate xylose, forming D-xylose 1-phosphate. acs.org This two-step pathway is more efficient and cost-effective than the traditional four-step de novo biosynthesis route. acs.org
Researchers have also engineered synthetic pathways for D-xylose assimilation in Escherichia coli. acs.orgnih.gov These pathways involve the isomerization of D-xylose to D-xylulose, followed by phosphorylation to D-xylulose-1-phosphate (X1P), which is then cleaved into glycolaldehyde (B1209225) and dihydroxyacetone phosphate (B84403) (DHAP). acs.orgnih.gov This innovative approach allows for the production of valuable chemicals like ethylene (B1197577) glycol and glycolic acid. acs.orgnih.gov Similarly, a synthetic pathway in Saccharomyces cerevisiae that bypasses the pentose (B10789219) phosphate pathway (PPP) has been developed, converting D-xylulose to D-xylulose-1-phosphate, a novel metabolite in this yeast. plos.org This pathway serves as a platform for producing ethanol (B145695) and ethylene glycol. plos.org
The table below summarizes key enzymes and their roles in these novel pathways.
| Enzyme | Role in Pathway | Organism/Source | Reference |
| Galactokinase (promiscuous) | Phosphorylates xylose to D-xylose 1-phosphate | Bacteria | acs.org |
| Glucose-1-phosphate uridyltransferase (versatile) | Conjugates D-xylose 1-phosphate with UTP to yield UDP-d-xylose | Bacteria | acs.org |
| Xylose Isomerase (XI) | Converts D-xylose to D-xylulose | Piromyces fungus, Clostridium phytofermentans | frontiersin.orgsnu.ac.kr |
| Ketohexokinase (KHK) | Phosphorylates D-xylulose to D-xylulose-1-phosphate | Human | acs.orgnih.gov |
| Fructose-1,6-bisphosphate aldolase (B8822740) (FBA1) | Cleaves D-xylulose-1-phosphate to glycolaldehyde and DHAP | S. cerevisiae | plos.org |
| Xylulose-1 kinase | Phosphorylates D-xylulose to D-xylulose-1-phosphate | Human | acs.org |
| X1P aldolase | Cleaves D-xylulose-1-phosphate to glycolaldehyde and DHAP | Human | acs.org |
Systems Biology Approaches for Pathway Optimization
Systems biology offers a holistic approach to understanding and optimizing complex metabolic networks. By integrating multi-omics data, researchers can identify bottlenecks and regulatory mechanisms in xylose metabolism. researchgate.net Transcriptome analysis, for instance, has been used to compare different xylose utilization pathways in engineered S. cerevisiae, revealing key differences in gene expression in the central carbon pathway. researchgate.net
Multi-omics analysis, combining transcriptomics, proteomics, and metabolomics, has been instrumental in reconstructing the metabolic network of organisms like Rhodosporidium toruloides for lignocellulosic carbon utilization. frontiersin.org This approach helps in identifying intermediates and validating proposed metabolic pathways. frontiersin.org In Zymomonas mobilis, multi-omics studies have shed light on the effects of lignocellulose-derived inhibitors on xylose utilization, revealing that while assimilation pathways were not blocked, the metabolism might not support the demands of inhibitor mitigation. frontiersin.org
These systems-level investigations provide a comprehensive understanding of cellular responses to genetic and environmental perturbations, guiding targeted engineering strategies for improved xylose conversion. oup.com
Advanced Analytical Techniques for Metabolite Profiling and Enzyme Characterization
Precise and sensitive analytical techniques are crucial for characterizing the enzymes and profiling the metabolites involved in xylose 1-phosphate pathways. High-performance liquid chromatography (HPLC) is a widely used method for quantifying sugars and organic acids in fermentation media. nih.gov For the specific detection and quantification of this compound and related sugar phosphates, advanced methods are employed.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is used to determine the anomeric configuration of sugar phosphates like D-xylose-1-phosphate. nih.gov Mass spectrometry, often coupled with liquid chromatography (LC-MS), is another powerful tool for identifying and quantifying metabolites. acs.org For instance, liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) has been used to confirm the synthesis of UDP-xylose from D-xylose. acs.org
Capillary electrophoresis-time-of-flight mass spectrometry (CE-TOFMS) enables the measurement of a wide range of intracellular metabolites, including those in the glycolytic pathway, pentose phosphate pathway, and TCA cycle, providing a detailed snapshot of the metabolic state of the cell. tandfonline.com Thin-layer chromatography (TLC) also serves as a valuable technique for separating and identifying reaction products in enzymatic assays. acs.orgnih.gov
The following table highlights some of the key analytical techniques and their applications in this compound research.
| Analytical Technique | Application | Reference |
| High-Performance Liquid Chromatography (HPLC) | Quantification of sugars and organic acids | nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of anomeric configuration of sugar-1-phosphates | nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation and quantification of reaction products like UDP-xylose | acs.org |
| Capillary Electrophoresis-Time-of-Flight Mass Spectrometry (CE-TOFMS) | Intracellular metabolite profiling of central carbon metabolism | tandfonline.com |
| Thin-Layer Chromatography (TLC) | Separation and identification of enzymatic reaction products | acs.orgnih.gov |
Genome-Scale Metabolic Modeling and Flux Analysis
Genome-scale metabolic models (GEMs) are powerful computational tools for analyzing and predicting metabolic fluxes in an organism. researchgate.net Flux balance analysis (FBA), a key technique used with GEMs, allows for the prediction of optimal growth and production rates under different conditions. biorxiv.orgresearchgate.net
13C metabolic flux analysis (13C-MFA) provides a detailed, quantitative picture of the carbon flow through metabolic pathways. nih.govosti.gov By using 13C-labeled substrates and analyzing the labeling patterns in metabolites, researchers can determine the in vivo reaction rates (fluxes) throughout the central metabolism. nih.govosti.gov This has been applied to recombinant S. cerevisiae to understand the interplay between the fungal xylose pathway and the host's native metabolism, revealing the active use of the oxidative pentose phosphate pathway for NADPH production. nih.gov
Dynamic flux balance analysis (dFBA) extends these capabilities by simulating the metabolic behavior over time, predicting changes in metabolite concentrations and biomass during batch cultivation. researchgate.net These modeling approaches are invaluable for identifying metabolic bottlenecks, predicting the effects of genetic modifications, and designing optimal strategies for strain improvement. For example, in silico flux analysis has highlighted the impact of cofactor imbalances in engineered xylose utilization pathways. researchgate.net
Directed Evolution and Rational Design for Enzyme and Pathway Improvement
Improving the efficiency of enzymes and pathways involving this compound is a major goal of metabolic engineering, often achieved through directed evolution and rational design. researchgate.net Rational design involves making specific, knowledge-based modifications to an enzyme's structure to alter its properties, such as substrate specificity or catalytic efficiency. researchgate.net This approach has been used to engineer xylose isomerase and to optimize the expression of pathway genes using promoters of varying strengths. researchgate.netmdpi.com
Directed evolution, on the other hand, mimics the process of natural selection in the laboratory to evolve enzymes or pathways with desired characteristics. This often involves generating large libraries of mutants and screening them for improved performance. plos.org For instance, evolutionary engineering has been successfully used to improve xylose fermentation in S. cerevisiae by selecting for strains with faster growth rates and reduced byproduct formation. frontiersin.orgplos.orgasm.org
These two approaches are often used in combination. Rational design can be used to create an initial improved variant, which is then further optimized through directed evolution. plos.org CRISPR-based chromosomal library selection is a powerful tool that has been used to identify beneficial mutations, such as a distal mutation in cellobiose (B7769950) phosphorylase that relieves xylose inhibition. nih.gov
The following table provides examples of research findings from these engineering approaches.
| Engineering Approach | Target | Outcome | Reference |
| Rational Design | Xylose isomerase expression in yeast | Conversion of xylose from corn cob and stover | researchgate.net |
| Rational Design | Promoter strength for xylose pathway genes | Optimized xylose metabolism in K. phaffii | mdpi.com |
| Directed Evolution | Xylose-fermenting S. cerevisiae | Shorter lag time and improved xylose-fermenting capabilities | plos.org |
| Evolutionary Engineering | Growth-coupled metabolic engineering designs | Significant increase in production rate and reduction in byproduct formation | frontiersin.org |
| CRISPR-based selection | Cellobiose phosphorylase | Identification of a mutation that reduces xylose binding | nih.gov |
Q & A
Q. What enzymatic reactions involve xylose 1-phosphate in microbial metabolism?
this compound participates in nucleotide sugar biosynthesis via the enzyme UTP–xylose-1-phosphate uridylyltransferase (EC 2.7.7.11) , which catalyzes the reaction:
This reaction is critical for producing UDP-xylose, a precursor for polysaccharide biosynthesis. Researchers can verify enzyme activity using in vitro assays with radiolabeled substrates (e.g., D-[1-14C] this compound) and quantify products via chromatography .
Q. How do microbial this compound pathways differ from traditional pentose-phosphate pathways?
Unlike the oxidative pentose-phosphate (PP) pathway, the xylulose-1-phosphate (X1P) pathway bypasses transaldolase dependency. For example, E. mundtii QU25 metabolizes xylose via X1P without transaldolase, enabling co-utilization with cellobiose. Researchers can compare transcriptional profiles (e.g., RNA-seq) of cells grown on glucose-xylose vs. cellobiose-xylose to identify repression/activation patterns in xylose operons .
Q. What methods are used to quantify intracellular this compound levels?
- Isotopic labeling : Use radiolabeled D-[1-3H] or D-[1-14C] this compound (specific activity: 10–60 mCi/mmol) to trace metabolic flux .
- Ion chromatography–high-resolution mass spectrometry (IC-HRMS) : Resolve and quantify phosphorylated sugars like this compound alongside other intermediates (e.g., sedoheptulose 7-phosphate) .
Advanced Research Questions
Q. How can metabolic engineering overcome carbon catabolite repression during this compound utilization?
In S. cerevisiae, carbon catabolite repression (CCR) inhibits xylose metabolism in the presence of glucose. Strategies include:
- Alternative pathway engineering : Introduce ethylene glycol (EG) biosynthesis from xylose via xylonate or ribulose 1-phosphate pathways, using EG as a phenotypic indicator to optimize flux .
- Transcriptional derepression : Use RNA-seq to identify repressed genes (e.g., xylose operons) under glucose-xylose co-feeding and engineer promoters to bypass CCR .
Q. What structural insights inform inhibitor design targeting this compound-binding enzymes?
X-ray crystallography of Pseudomonas aeruginosa PMM/PGM enzyme complexes reveals that This compound occupies a buried active site, mimicking substrate interactions. Key findings:
Q. How do conflicting data on xylose pathway efficiency arise, and how should they be resolved?
Discrepancies may stem from:
- Strain-specific pathway variations : E. mundtii QU25’s transaldolase-independent X1P pathway vs. S. cerevisiae’s reliance on heterologous XI/XDH pathways .
- Analytical limitations : Co-elution of pentose 5-phosphate isomers (e.g., ribose 5-phosphate vs. xylulose 5-phosphate) in IC-HRMS. Resolution requires orthogonal methods like enzymatic assays or NMR .
Methodological Guidance Tables
Q. Table 1. Key Enzymes in this compound Metabolism
Q. Table 2. Analytical Tools for this compound Research
| Method | Application | Sensitivity | Example Study |
|---|---|---|---|
| IC-HRMS | Quantify intracellular metabolites | nM–μM range | Metabolite profiling in Trypanosoma |
| Radiolabeling (14C/3H) | Track metabolic flux | \sim0.1 mCi/mL | Ethylene glycol pathway optimization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
